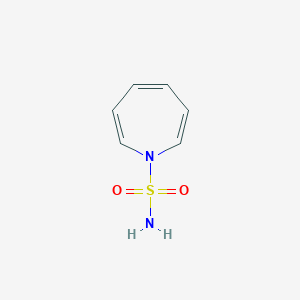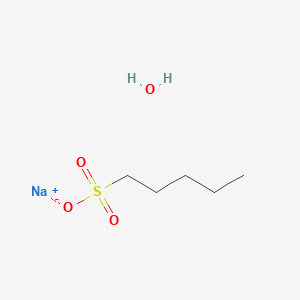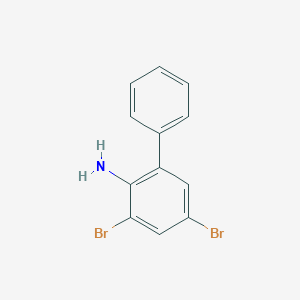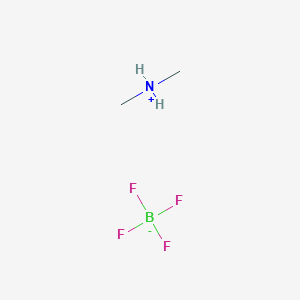
Dimethylammonium tetrafluoroborate
Übersicht
Beschreibung
Dimethylammonium tetrafluoroborate is a chemical compound with the formula C2H8BF4N . It has been studied for its phase transitions and molecular motions in its ionic plastic phase .
Synthesis Analysis
While specific synthesis methods for Dimethylammonium tetrafluoroborate were not found, it’s known that similar compounds, such as tetraalkylammonium acetates and tetraalkylammonium tetrafluoroborates, have been synthesized and used as templates for the synthesis of mesoporous silica materials .Molecular Structure Analysis
The molecular weight of Dimethylammonium tetrafluoroborate is 132.896 . The IUPAC Standard InChIKey for this compound is UNLVJYLAJAMIFB-UHFFFAOYSA-O .Chemical Reactions Analysis
Dimethylammonium tetrafluoroborate has been used in the alkylation of inorganic anions, chemical warfare agent degradation products, organic acids, and proteomic analysis . It has also been evaluated for its effectiveness against basidiomycetes following preconditioning in soil bed tests .Physical And Chemical Properties Analysis
Dimethylammonium tetrafluoroborate has a molecular weight of 132.896 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Electrophilic Trifluoromethylation
A novel reagent, [(oxido)phenyl(trifluoromethyl)-λ4-sulfanylidene]dimethylammonium tetrafluoroborate, has been developed for the electrophilic trifluoromethylation of carbon nucleophiles. This reagent represents a trifluorinated version of a Johnson-type methyl-transfer reagent, showcasing its application in organic synthesis (Noritake et al., 2008).
Electrochemical Studies
Dimethylammonium tetrafluoroborate is used in electrochemical studies, specifically in the investigation of electrochemical reductions, as demonstrated in the study of tetraphenylethylene reduction in dimethylformamide (Grzeszczuk & Smith, 1984).
Synthesis and Catalysis
In the synthesis of Prussian blue analogues, tetramethylammonium tetrafluoroborate is used as a stabilizing agent and reaction medium, demonstrating its role in catalysis and synthesis (Wang et al., 2015).
Peptide Chemistry
Dimethyl(methylthio)sulfonium tetrafluoroborate has been employed in peptide chemistry for deprotection and disulfide bond formation in peptides, highlighting its utility in bioorganic chemistry (Bishop, Jones, & Chmielewski, 1993).
Liquid-Liquid Equilibrium Studies
This compound is also used in the study of liquid-liquid equilibria, especially in the separation of mixtures such as p-xylene and hexane, showcasing its application in chemical engineering (Domańska, Pobudkowska, & Żołek-Tryznowska, 2007).
Electrochemical Reduction of CO2
The compound has been used in studies focusing on the electrochemical reduction of carbon dioxide, indicating its potential application in environmental chemistry and energy research (Kumar, Kumar, & Kulandainathan, 2012).
Fluorescence Probing in Polymers
The use of dimethylammonium tetrafluoroborate derivatives in fluorescence probing provides insights into physical aging in polymers, underscoring its application in materials science (Berg et al., 2006).
Ionic Liquid Research
Its presence in various ionic liquids highlights its role in novel electrolyte systems for applications like electric double-layer capacitors, demonstrating its importance in energy storage technologies (Sato, Masuda, & Takagi, 2004).
Safety And Hazards
While specific safety data for Dimethylammonium tetrafluoroborate was not found, similar compounds such as Ammonium tetrafluoroborate and Tetraethylammonium tetrafluoroborate have safety data sheets available . These compounds are considered hazardous and can cause skin and eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Dimethylammonium tetrafluoroborate has been evaluated for its decay resistance in both soil bed and laboratory decay resistance tests . Further experiments with larger specimens are needed to observe the performance of DBF-treated wood at higher retention levels in field above ground and ground contact tests .
Eigenschaften
IUPAC Name |
dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BF4/c1-3-2;2-1(3,4)5/h3H,1-2H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVJYLAJAMIFB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[NH2+]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168740 | |
| Record name | Dimethylammonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylammonium tetrafluoroborate | |
CAS RN |
16970-97-1 | |
| Record name | Dimethylammonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016970971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylammonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



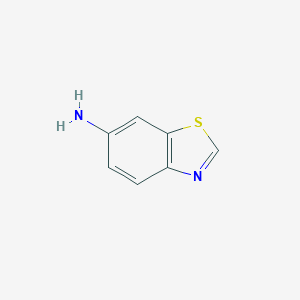
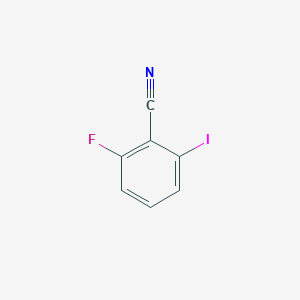

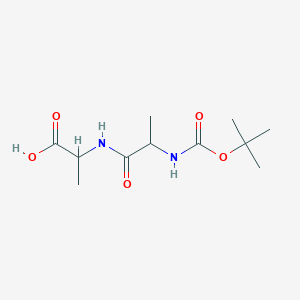
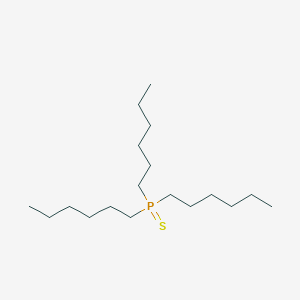
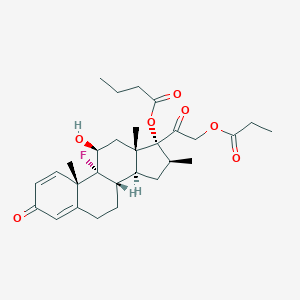
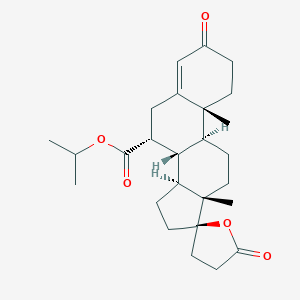
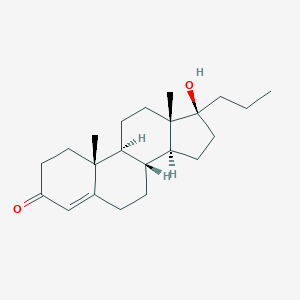
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
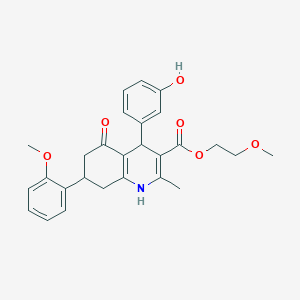
![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)
